molecular formula C8H12Br2 B6599543 (4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis CAS No. 439919-49-0

(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis

Cat. No. B6599543
CAS RN: 439919-49-0
M. Wt: 267.99 g/mol
InChI Key: DVVDZCQWTCVCFD-OCAPTIKFSA-N
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Description

(4R,5S)-4,5-bis(bromomethyl)cyclohex-1-ene, cis, or 4R,5S-DCB, is an organic compound belonging to the cyclohexene family. It is a colorless liquid with a boiling point of 199.9°C and a melting point of -25°C. 4R,5S-DCB is a versatile reagent used in organic synthesis, and its application in scientific research has been studied extensively.

Mechanism of Action

The mechanism of action of 4R,5S-DCB is not fully understood. However, it is believed that the bromine atoms in the molecule are responsible for its reactivity. The bromine atoms are electron-withdrawing groups, which can react with electron-rich species, such as Grignard reagents, to form covalent bonds. The bromine atoms can also react with other electron-rich species, such as carboxylic acids and amines, to form covalent bonds.
Biochemical and Physiological Effects
4R,5S-DCB is not known to have any adverse biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic. However, it is important to note that 4R,5S-DCB is a brominated compound, and it is possible that it could interact with other brominated compounds in the body to produce adverse effects.

Advantages and Limitations for Lab Experiments

4R,5S-DCB has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. It also has a low boiling point, which makes it easy to distill. Additionally, it is a versatile reagent, which makes it useful for a variety of synthetic reactions. However, 4R,5S-DCB is a brominated compound, and it is possible that it could react with other brominated compounds to produce undesirable side products.

Future Directions

The future directions for 4R,5S-DCB are numerous. It could be used as a precursor for the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and organometallic catalysts. It could also be used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. Additionally, it could be used in the synthesis of heterocyclic compounds, such as pyridines, thiophenes, and furans. Finally, it could be used to study the mechanism of action of brominated compounds and their interactions with other brominated compounds.

Synthesis Methods

4R,5S-DCB is synthesized using a three-step process. The first step involves the reaction of cyclohexene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a bromocyclohexene. The second step involves the reaction of the bromocyclohexene with a Grignard reagent, such as methylmagnesium bromide, to form a bromocyclohexene dimer. The third step involves the reaction of the bromocyclohexene dimer with a base, such as sodium hydroxide or potassium hydroxide, to form 4R,5S-DCB.

Scientific Research Applications

4R,5S-DCB has a wide range of applications in scientific research. It has been used as a precursor for the synthesis of a variety of compounds, including polymers, pharmaceuticals, and organometallic catalysts. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds. In addition, 4R,5S-DCB has been used in the synthesis of heterocyclic compounds, such as pyridines, thiophenes, and furans.

properties

IUPAC Name

(4R,5S)-4,5-bis(bromomethyl)cyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-2,7-8H,3-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVDZCQWTCVCFD-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@H]1CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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